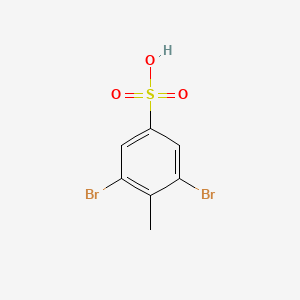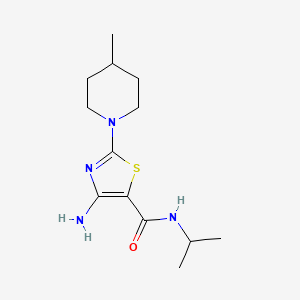![molecular formula C19H19N5O3S2 B15110862 3-(3,4-dimethoxyphenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15110862.png)
3-(3,4-dimethoxyphenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound features a pyrazolo[1,5-a]pyrimidin-7(4H)-one core, substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a thiadiazolylsulfanyl methyl group
準備方法
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core and subsequent substitution reactions. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, followed by the introduction of the 3,4-dimethoxyphenyl group, the methyl group, and the thiadiazolylsulfanyl methyl group under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups on the phenyl ring makes it susceptible to oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under appropriate conditions, potentially affecting the pyrazolo[1,5-a]pyrimidin-7(4H)-one core or the thiadiazolylsulfanyl group.
Substitution: The aromatic ring and the pyrazolo[1,5-a]pyrimidin-7(4H)-one core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the functional groups involved.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: The compound’s unique chemical properties may find applications in materials science, such as the development of new polymers or coatings.
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or other biochemical mechanisms. Detailed studies are required to elucidate the exact molecular targets and pathways.
類似化合物との比較
Similar compounds to 3-(3,4-dimethoxyphenyl)-2-methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one include:
3,4-dimethoxyphenethylamine: An analogue of dopamine with methoxy groups instead of hydroxy groups.
3,4-dimethoxycinnamaldehyde: A compound with a similar aromatic structure but different functional groups.
3,4-dimethoxyphenylacetone: A related compound used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which distinguish it from these similar compounds.
特性
分子式 |
C19H19N5O3S2 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H19N5O3S2/c1-10-17(12-5-6-14(26-3)15(7-12)27-4)18-20-13(8-16(25)24(18)23-10)9-28-19-22-21-11(2)29-19/h5-8,23H,9H2,1-4H3 |
InChIキー |
HFEWWRFZFLOVTC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)CSC3=NN=C(S3)C)C4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Benzyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15110789.png)
![Ethyl 4-methyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimid ino[4,5-b]thiophen-2-ylthio))acetylamino]-1,3-thiazole-5-carboxylate](/img/structure/B15110794.png)


![N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B15110805.png)

![[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine](/img/structure/B15110816.png)


![N-cyclohexyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15110838.png)
![(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one](/img/structure/B15110842.png)

